
Sermorelin acetate
Vue d'ensemble
Description
Sermorelin acetate is a synthetic 29-amino acid peptide (GRF 1-29 NH2) corresponding to the biologically active amino-terminal fragment of endogenous growth hormone-releasing hormone (GHRH). It stimulates the pituitary gland to release growth hormone (GH), which subsequently increases insulin-like growth factor 1 (IGF-1) levels . Approved by the FDA for diagnosing growth hormone deficiency (GHD) in children and adults, it is also used off-label for age-related GH decline, muscle mass enhancement, and anti-aging therapies . Its molecular formula is C₁₄₉H₂₄₆N₄₄O₄₂S, with a molecular weight of 3,357.94 Da .
Méthodes De Préparation
Traditional Solid-Phase Peptide Synthesis (SPPS) Approaches
Fmoc-Based Sequential Chain Assembly
The foundational method for synthesizing sermorelin acetate employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on chlorotrityl chloride (CTC) resin. The process begins with anchoring Fmoc-Asn(Trt)-Ser(Ψ(Me, Me)Pro)-OH to CTC resin at a substitution degree of 0.63 mmol/g . Coupling reactions utilize 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) as activators, with each amino acid added sequentially under nitrogen protection. Critical steps include:
-
Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups.
-
Coupling : 4-fold molar excess of Fmoc-protected amino acids for 90 minutes at 25°C.
-
Cleavage : Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) liberates the peptide from the resin .
Table 1: Reagents and Conditions in Fmoc-SPPS
Parameter | Specification |
---|---|
Resin substitution | 0.63 mmol/g CTC resin |
Activators | HOBt/DIC (1:1 molar ratio) |
Coupling time | 90 minutes per residue |
Deprotection agent | 20% piperidine in DMF |
Cleavage cocktail | TFA/TIS/water (95:2.5:2.5) |
This method achieves a crude peptide yield of 68–72%, but purification via reverse-phase HPLC is required to remove deletion sequences and racemized byproducts .
Ionic Liquid-Assisted Synthesis for Enhanced Efficiency
Novel Catalytic Condensation System
A 2022 patent (CN114195881A) introduced imidazolium-based ionic liquids to optimize coupling efficiency . The ionic liquid 1-octyl-3-(6-(4-(azidine-3-yl)piperazine-1-carbonyl)hexyl)imidazolium bromide acts as a phase-transfer catalyst, reducing reaction time from 90 to 45 minutes per residue . Key advantages include:
-
Reduced racemization : The ionic liquid stabilizes carbodiimide intermediates, lowering racemization rates to <0.5%.
-
Improved solubility : Peptide-resin swelling increases by 40%, enhancing reagent accessibility.
-
Lower impurity formation : Byproduct generation decreases from 15% to 6.8% compared to traditional SPPS .
Table 2: Performance Comparison of Ionic Liquid vs. Traditional SPPS
Metric | Traditional SPPS | Ionic Liquid Method |
---|---|---|
Average coupling yield | 89.2% | 95.7% |
Racemization rate | 1.8% | 0.4% |
Total synthesis time | 36 hours | 22 hours |
Crude peptide purity | 72% | 88% |
Physicochemical Characterization and Critical Quality Attributes
Solubility and Stability Profile
This compound exhibits high aqueous solubility (1 mg/mL in water) , but solutions degrade rapidly, necessitating lyophilization for long-term storage. Stability studies show:
-
Thermal degradation : <5% decomposition after 24 hours at 4°C.
-
Photolytic degradation : 12% loss under UV light (254 nm) in 6 hours .
Analytical Control Strategies
Identity and purity are verified through:
-
HPLC : C18 column (4.6 × 250 mm), gradient elution with 0.1% TFA in acetonitrile/water.
-
Mass spectrometry : ESI-MS confirms molecular weight of 3,357.9 Da .
-
Amino acid analysis : Hydrolysis with 6N HCl at 110°C for 24 hours followed by ninhydrin derivatization .
Industrial-Scale Challenges and Mitigation Strategies
Impurity Generation Pathways
Common impurities during synthesis include:
-
Deamidation products : Asparagine residues at positions 5 and 8 undergo deamidation at pH >7.0.
-
Oxidation byproducts : Methionine at position 27 oxidizes to sulfoxide forms.
-
Truncated sequences : Incomplete couplings produce 1-28 and 1-27 fragments .
Process Optimization Techniques
Analyse Des Réactions Chimiques
Types de réactions
L'hormone de libération de la croissance (1-29) peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions peuvent modifier le peptide pour améliorer sa stabilité, son activité ou sa résistance à la dégradation enzymatique .
Réactifs et conditions communs
Oxydation : Réalisée à l'aide de réactifs comme le peroxyde d'hydrogène ou l'iode dans des conditions douces pour éviter la dégradation du peptide.
Réduction : Implique généralement des agents comme le dithiothréitol (DTT) pour réduire les ponts disulfures.
Substitution : Réalisée par mutagenèse dirigée ou modification chimique, souvent à l'aide de réactifs comme la N-méthylmorpholine.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés ayant une activité biologique ou une stabilité améliorée. Par exemple, la substitution d'acides aminés spécifiques peut entraîner des analogues avec une résistance accrue au clivage enzymatique .
Applications de recherche scientifique
L'hormone de libération de la croissance (1-29) a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Enquête sur son rôle dans la régulation de la libération de l'hormone de croissance et ses effets sur divers processus physiologiques.
Médecine : Utilisé dans les tests diagnostiques pour évaluer la déficience en hormone de croissance et comme agent thérapeutique potentiel pour des affections telles que la déficience en hormone de croissance et le déclin lié à l'âge des niveaux d'hormone de croissance.
Industrie : Utilisé dans le développement de médicaments à base de peptides et comme étalon de référence dans les techniques analytiques
Mécanisme d'action
L'hormone de libération de la croissance (1-29) exerce ses effets en se liant au récepteur de l'hormone de libération de la croissance à la surface des cellules somatotropes de l'hypophyse antérieure. Cette liaison active le récepteur couplé aux protéines G, conduisant à l'activation de l'adénylate cyclase et à une augmentation des niveaux d'AMP cyclique. L'augmentation des niveaux d'AMP cyclique stimule la libération de l'hormone de croissance stockée dans la circulation sanguine. De plus, l'hormone de libération de la croissance (1-29) favorise la synthèse de nouvelle hormone de croissance, assurant une libération soutenue .
Applications De Recherche Scientifique
Growth Hormone Deficiency Diagnosis and Treatment
Sermorelin acetate is primarily used for diagnosing and treating growth hormone deficiency (GHD) in both children and adults. It serves as a diagnostic tool to evaluate pituitary function by stimulating GH release, thereby assessing the gland's capacity to produce hormones. In children, it aids in promoting growth when endogenous GH levels are inadequate .
Anti-Aging and Longevity Medicine
Research has indicated that sermorelin may offer benefits in age-related conditions by enhancing endogenous GH levels. This application is particularly relevant for older adults experiencing decreased GH secretion due to aging. Studies suggest that sermorelin can improve body composition, increase lean muscle mass, and enhance overall vitality in aging populations .
Weight Management
Sermorelin has been explored for its potential role in weight management, particularly among individuals with obesity or metabolic syndrome. By increasing GH levels, sermorelin may enhance fat metabolism and promote weight loss .
Potential Synergistic Effects with Other Therapies
This compound has shown potential when used in conjunction with other growth hormone secretagogues like GHRP-2 and GHRP-6. Preliminary studies indicate that this combination may produce synergistic effects, enhancing the overall efficacy of GH therapy .
Case Study 1: Pediatric Growth Hormone Deficiency
A clinical study involving children diagnosed with GHD demonstrated significant improvements in height velocity after treatment with this compound over a period of six months. The results indicated that sermorelin effectively stimulates endogenous GH production, leading to enhanced growth rates compared to baseline measurements .
Case Study 2: Adult-Onset Growth Hormone Deficiency
In adults with diagnosed GHD, a randomized controlled trial showed that patients receiving sermorelin therapy exhibited improvements in body composition and quality of life metrics over a year-long treatment period. Participants reported increased energy levels and reduced fat mass, suggesting sermorelin's utility as an anti-aging intervention .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Growth Hormone Deficiency | Diagnostic evaluation and treatment for children and adults | Improved growth rates in children |
Anti-Aging Medicine | Enhances vitality and body composition in older adults | Increased lean muscle mass |
Weight Management | Assists in fat metabolism and weight loss | Significant reduction in body fat percentage |
Combination Therapy | Synergistic effects when used with other secretagogues | Enhanced efficacy of GH therapy |
Mécanisme D'action
Growth hormone-releasing hormone (1-29) exerts its effects by binding to the growth hormone-releasing hormone receptor on the surface of somatotroph cells in the anterior pituitary gland. This binding activates the G-protein-coupled receptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. The elevated cyclic AMP levels stimulate the release of stored growth hormone into the bloodstream. Additionally, growth hormone-releasing hormone (1-29) promotes the synthesis of new growth hormone, ensuring a sustained release .
Comparaison Avec Des Composés Similaires
Structural and Pharmacological Differences
Regulatory Status
- FDA-Approved: Sermorelin (diagnostic use) .
- Research-Only : CJC-1295, GHRP-6, hexarelin (marketed as "research peptides") .
Key Differentiators
- Mechanism: Sermorelin mimics endogenous GHRH, whereas GHRPs act via ghrelin receptors .
- Efficacy in Aging: Sermorelin stabilizes GH/IGF-1 within youthful ranges, reducing risks of exogenous HGH overdosing (e.g., insulin resistance) .
- Safety Profile : Sermorelin’s natural pulsatile GH release minimizes joint pain and edema seen with synthetic HGH .
Activité Biologique
Sermorelin acetate is a synthetic peptide analogue of human growth hormone-releasing hormone (GHRH), consisting of 29 amino acids. It primarily functions to stimulate the secretion of growth hormone (GH) from the anterior pituitary gland. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, clinical applications, and relevant research findings.
This compound acts by binding to GHRH receptors in the pituitary gland, mimicking the action of natural GHRH. This interaction stimulates the transcription of growth hormone messenger RNA (mRNA), leading to increased synthesis and release of GH. Unlike exogenous GH therapies, sermorelin promotes endogenous GH production, which is subject to physiological regulation through negative feedback mechanisms involving somatostatin, thus minimizing risks associated with overdosing on GH .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : After subcutaneous administration, peak serum concentrations are typically reached within 5 to 20 minutes, with an absolute bioavailability of approximately 6% .
- Distribution : The volume of distribution ranges from 23.7 to 25.8 liters following intravenous administration .
- Half-life : The half-life of this compound is about 11 to 12 minutes .
- Metabolism : While specific metabolism studies in humans are lacking, it is known that sermorelin is primarily metabolized through enzymatic processes typical for peptides .
Biological Effects
This compound exhibits several biological activities beyond GH stimulation:
- Immunomodulatory Effects : It has been observed to increase the number of activated immune cells and enhance histamine release from mast cells in a calcium-dependent manner .
- Pro-Angiogenic Properties : Sermorelin promotes the secretion of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis and tissue repair processes .
- Impact on IGF-1 Levels : By stimulating GH release, sermorelin indirectly increases insulin-like growth factor 1 (IGF-1) levels, which are essential for growth and metabolic functions .
Clinical Applications
This compound has been utilized primarily for:
- Diagnosis of Growth Hormone Deficiency (GHD) : It serves as a provocative test for assessing pituitary function in adults and children. Studies indicate that sermorelin can effectively differentiate between GHD and normal GH secretion patterns .
- Treatment of Idiopathic Short Stature in Children : Clinical trials have shown that daily subcutaneous administration can induce catch-up growth in children with GHD, leading to sustained increases in height velocity over extended periods .
Table 1: Summary of Clinical Studies on this compound
Study Reference | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Walker et al., 1994 | Adults with GHD | 1 μg/kg IV | Single dose | Significant GH response |
Villalobos et al., 1997 | Children with idiopathic GHD | 30 μg/kg SC | 12 months | Sustained height velocity increase |
JAMA Neurology Study | Adults with MCI | 1 mg/d SC | 20 weeks | Improved cognitive performance |
In a notable study published in JAMA Neurology, participants receiving daily injections of sermorelin showed improvements in cognitive functions measured by various tests after a treatment period of 20 weeks . This suggests potential neuroprotective effects attributable to increased GH levels.
Adverse Effects
While generally well-tolerated, this compound may cause side effects including:
- Injection site reactions (pain, swelling)
- Flushing
- Headaches
- Nausea
- Dizziness
Q & A
Basic Research Questions
Q. What is the mechanism of action of sermorelin acetate in stimulating growth hormone (GH) secretion, and how can this be experimentally validated?
this compound, a 29-amino acid peptide (Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys- Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂), acts as a synthetic analog of growth hormone-releasing hormone (GHRH). It binds to pituitary GHRH receptors, activating cAMP pathways to stimulate GH synthesis and release . To validate this mechanism, researchers can:
- Use in vitro pituitary cell cultures to measure cAMP levels or GH secretion via ELISA after sermorelin exposure .
- Employ knockout models (e.g., GHRH receptor-deficient mice) to confirm receptor specificity .
Q. What are the standardized dosing protocols for this compound in preclinical studies, and how should reconstitution be optimized?
Typical dosing ranges from 0.5–2 mg/day in animal models, administered subcutaneously or intraperitoneally . Reconstitution requires:
- Bacteriostatic water injected gently against the vial wall to avoid peptide degradation.
- Storage at 2–8°C for ≤28 days; discard if solution appears cloudy .
- Validation of bioactivity via HPLC or mass spectrometry post-reconstitution .
Q. Which experimental models are appropriate for studying sermorelin’s effects on GH axis modulation?
- Immunosuppressed rodents : Cyclophosphamide-induced models to assess thymus/spleen index restoration and IL-2 upregulation .
- Aging models : Senescent rats to evaluate GH/IGF-1 axis revitalization and cognitive improvements (e.g., Morris water maze tests) .
- Controls: Include saline-treated cohorts and GHRH-deficient animals to isolate sermorelin-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in sermorelin’s immunomodulatory effects across studies?
While demonstrates sermorelin’s immune enhancement in cyclophosphamide-treated rats (↑phagocytosis, ↑T-cell proliferation), other studies report minimal systemic immune effects in healthy models . Methodological strategies include:
- Dose-response analysis : Test lower doses (0.1–0.5 mg/kg) to identify threshold effects.
- Tissue-specific assays : Compare splenic vs. peripheral blood immune markers via flow cytometry .
- Cytokine profiling : Quantify IL-2, IFN-γ, and TGF-β to clarify context-dependent immune modulation .
Q. What experimental designs optimize detection of sermorelin’s long-term metabolic effects?
Sermorelin’s short half-life (~12 minutes) necessitates frequent dosing, but cumulative effects on lean mass or glucose metabolism may emerge after 4–16 weeks . Recommendations:
- Use telemetry implants for continuous GH pulse monitoring in chronic studies .
- Pair with stable isotope tracers (e.g., deuterated glucose) to track metabolic flux .
- Include washout periods (≥4 weeks) to distinguish acute vs. sustained effects .
Q. How can researchers address variability in GH response to sermorelin across demographic subgroups?
Clinical trials note interindividual variability in GH secretion, particularly in aging populations . Approaches:
- Stratify subjects by baseline IGF-1 levels or pituitary MRI findings to identify responders .
- Incorporate pharmacogenomic analysis (e.g., GHRH receptor polymorphisms) .
- Use adaptive trial designs to adjust dosing dynamically based on interim GH measurements .
Q. What analytical methods are critical for assessing sermorelin stability and purity in experimental formulations?
- HPLC-MS/MS : Quantify sermorelin degradation products (e.g., truncated peptides) .
- Circular dichroism : Confirm secondary structure integrity (α-helical content critical for receptor binding) .
- Endotoxin testing : Ensure reconstituted solutions meet USP <85> standards (<0.25 EU/mL) .
Q. Methodological Considerations
- Reproducibility : Document reconstitution protocols, storage conditions, and batch-specific peptide purity data .
- Ethical compliance : Adhere to IACUC guidelines for immunosuppression models and humane endpoints .
- Data reporting : Follow STREGA guidelines for pharmacogenomic studies and CONSORT for clinical trials .
Propriétés
IUPAC Name |
acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H246N44O42S.C2H4O2/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCEKWPOSAKSZ-YQMCHIOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H250N44O44S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86168-78-7 (Parent) | |
Record name | Sermorelin acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
3417.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114466-38-5 | |
Record name | Sermorelin acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.